molecular formula C8H7BrFNO B1273357 2-bromo-N-(2-fluorophenyl)acetamide CAS No. 73383-95-6

2-bromo-N-(2-fluorophenyl)acetamide

Cat. No.: B1273357
CAS No.: 73383-95-6
M. Wt: 232.05 g/mol
InChI Key: JMRLQUWUFLVROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-fluorophenyl)acetamide: is an organic compound with the molecular formula C8H7BrFNO It is a brominated acetamide derivative, where the acetamide group is substituted with a bromine atom and a fluorophenyl group

Scientific Research Applications

2-Bromo-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“2-bromo-N-(2-fluorophenyl)acetamide” is potentially hazardous. It has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin burns and eye damage . Precautionary measures include avoiding inhalation, contact with skin, eyes, or clothing, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane under ice bath conditions to control the reaction temperature and prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

    Substitution: Formation of N-substituted acetamides.

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-fluorophenyl)acetamide is not well-documented. as an acetamide derivative, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in pharmaceutical research.

Comparison with Similar Compounds

  • 2-Bromo-N-phenylacetamide
  • 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-Bromo-N-(2-methoxyphenyl)acetamide
  • 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide

Comparison: 2-Bromo-N-(2-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it potentially more suitable for certain applications compared to its non-fluorinated analogs .

Properties

IUPAC Name

2-bromo-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRLQUWUFLVROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392265
Record name 2-bromo-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73383-95-6
Record name 2-bromo-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-fluoroaniline (2 mL) and potassium carbonate (4.3 g) in dichloromethane to (50 mL) was added bromoacetyl bromide (3.6 mL). The reaction mixture was stirred for 4h then water was added and the phases separated. The organic layer was concentrated, the residue treated with ether and evaporated again to give the sub-titled compound (4.98 g) as a cream solid that was used without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.